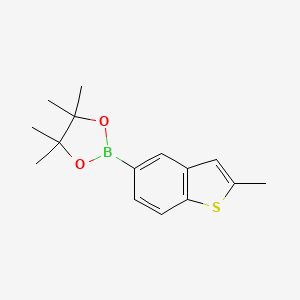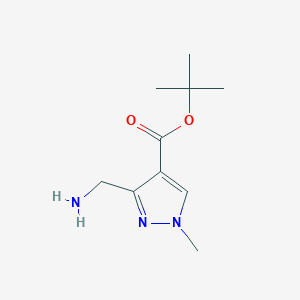
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-1-benzothiophene with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a suitable boronic acid precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the boronic acid group to a borate ester.
Reduction: : Reducing the boronic acid group to a borane derivative.
Substitution: : Replacing the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like sodium borohydride can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Borate Esters: : Resulting from oxidation reactions.
Borane Derivatives: : Formed through reduction reactions.
Substituted Derivatives: : Produced by substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology
In biological research, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biomolecules.
Medicine
This compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a valuable tool for designing new therapeutic agents.
Industry
In materials science, this compound can be used to create advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism by which 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Boronic Acids: : Similar compounds include other boronic acids and their derivatives, which are used in various chemical reactions.
Benzothiophenes: : Compounds containing the benzothiophene moiety are structurally related and share similar properties.
Uniqueness
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane: is unique due to its specific substitution pattern and the presence of both boronic acid and benzothiophene functionalities. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-8-11-9-12(6-7-13(11)19-10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJQFSAOXWERHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)

![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid](/img/structure/B6601097.png)

